1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone is a chemical compound with the molecular formula C12H23N3O It is known for its unique structure, which includes a piperazine ring and an aminocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone typically involves multi-step procedures. One common method includes the reaction of piperazine with an appropriate aminocyclohexyl derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(3-Aminocyclohexyl)piperazin-1-yl)ethanone
- 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones
Uniqueness
1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H23N3O |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
1-[4-[(1S,3R)-3-aminocyclohexyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H23N3O/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(13)9-12/h11-12H,2-9,13H2,1H3/t11-,12+/m1/s1 |
InChI Key |
ACXTTWGANQTENC-NEPJUHHUSA-N |
Isomeric SMILES |
CC(=O)N1CCN(CC1)[C@H]2CCC[C@H](C2)N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.